molecular formula C9H11FO B1612588 1-Fluoro-4-propoxybenzene CAS No. 203511-18-6

1-Fluoro-4-propoxybenzene

Cat. No.: B1612588
CAS No.: 203511-18-6
M. Wt: 154.18 g/mol
InChI Key: CMDUWQADJFGPAL-UHFFFAOYSA-N
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Description

1-Fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where a fluorine atom is substituted at the para position and a propoxy group is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

1-Fluoro-4-propoxybenzene can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

      Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide.

      Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 1-chloro-4-propoxybenzene is treated with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst.

  • Industrial Production Methods

      Continuous Flow Processes: In industrial settings, continuous flow processes are often employed to produce this compound. These processes involve the continuous feeding of reactants and removal of products, which enhances efficiency and yield.

      Catalytic Methods: Catalysts such as palladium or nickel complexes can be used to facilitate the fluorination and etherification reactions, improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

1-Fluoro-4-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into corresponding alcohols or hydrocarbons.

Scientific Research Applications

1-Fluoro-4-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects are mediated through the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

1-Fluoro-4-propoxybenzene can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of a propoxy group. It exhibits different reactivity and physical properties due to the shorter alkyl chain.

      1-Fluoro-4-ethoxybenzene: Similar to this compound but with an ethoxy group. It has slightly different solubility and boiling point characteristics.

      1-Fluoro-4-butoxybenzene: This compound has a longer butoxy group, which affects its hydrophobicity and reactivity compared to this compound.

  • Uniqueness: : The propoxy group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis. Its unique combination of fluorine and propoxy substituents imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-fluoro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDUWQADJFGPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591704
Record name 1-Fluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203511-18-6
Record name 1-Fluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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